Chemical and physical properties of 2-Methyl-1-(2-phenylethyl)piperazine
Chemical and physical properties of 2-Methyl-1-(2-phenylethyl)piperazine
Introduction: The Significance of the Piperazine Scaffold in Drug Discovery
The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its ability to exist in different conformations and its basic nature, make it a versatile scaffold for the design of a wide array of therapeutic agents.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, particularly targeting the central nervous system (CNS).[3] These compounds are known to interact with various neurotransmitter receptors, leading to their development as anxiolytics, antipsychotics, antidepressants, and other CNS-active drugs.[3] The substitution pattern on the piperazine ring plays a crucial role in determining the pharmacological profile of the resulting compound.[1] This guide focuses on a specific, less-documented derivative, 2-Methyl-1-(2-phenylethyl)piperazine, providing a comprehensive overview of its known and predicted properties, potential applications, and the scientific rationale for its study.
Chemical and Physical Properties of 2-Methyl-1-(2-phenylethyl)piperazine
| Property | Value/Information | Source |
| IUPAC Name | 2-Methyl-1-(2-phenylethyl)piperazine | N/A |
| CAS Number | 70060-67-2 | |
| Molecular Formula | C13H20N2 | Inferred |
| Molecular Weight | 204.31 g/mol | Inferred |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from analogs[4] |
| Boiling Point | Predicted to be >276 °C (lit.) for the unmethylated analog | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water, forming basic solutions. | Inferred from piperazine properties[2] |
| pKa | The two nitrogen atoms of the piperazine ring will have distinct pKa values, influencing its ionization state at physiological pH. The pKa values for piperazine itself are 5.35 and 9.73. | [2] |
Synthesis and Reactivity: A Proposed Synthetic Pathway
The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine can be logically designed based on established methods for the N-alkylation of piperazines.[5] A plausible and efficient synthetic route would involve the reaction of 2-methylpiperazine with a suitable phenylethylating agent.
Proposed Synthesis Protocol:
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Reactant Preparation: Dissolve 2-methylpiperazine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.
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Addition of Alkylating Agent: Slowly add (2-bromoethyl)benzene or a similar phenylethyl halide to the stirred reaction mixture.
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Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the desired 2-Methyl-1-(2-phenylethyl)piperazine.
This proposed synthesis is a standard and reliable method for producing N-substituted piperazines and is expected to provide the target compound in good yield.
Caption: Potential pharmacological targets of 2-Methyl-1-(2-phenylethyl)piperazine.
Toxicological and Safety Considerations
The toxicological profile of 2-Methyl-1-(2-phenylethyl)piperazine has not been formally reported. However, based on the general toxicology of piperazine and its derivatives, certain safety considerations should be taken into account. Piperazine itself can cause a range of adverse effects, including neurotoxicity at high doses. [6]Substituted piperazines, particularly those with psychoactive properties, have been associated with adverse effects such as agitation, anxiety, and cardiovascular symptoms. [7] It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a laboratory setting. Any in vivo studies would require thorough toxicological evaluation, including acute and chronic toxicity studies, to establish a safety profile.
Analytical Methodologies for Characterization
The characterization and quantification of 2-Methyl-1-(2-phenylethyl)piperazine would rely on standard analytical techniques used for similar small molecules.
Qualitative Analysis:
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the positions of the methyl and phenylethyl groups.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Quantitative Analysis:
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Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective method for the separation and quantification of piperazine derivatives. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for quantifying the compound in complex matrices such as biological fluids. [9][10]
Caption: Recommended analytical workflow for 2-Methyl-1-(2-phenylethyl)piperazine.
Conclusion and Future Directions
2-Methyl-1-(2-phenylethyl)piperazine represents an intriguing yet understudied molecule within the vast family of piperazine derivatives. While specific experimental data remains scarce, a comprehensive understanding of its chemical and physical properties, as well as its potential biological activities, can be extrapolated from its structural analogs. The proposed synthetic route provides a clear path for its preparation, and established analytical methods are well-suited for its characterization.
Future research should focus on the empirical determination of its physicochemical properties, a thorough investigation of its pharmacological profile, including receptor binding affinities and functional assays, and a comprehensive toxicological assessment. Such studies will be crucial in determining the potential of 2-Methyl-1-(2-phenylethyl)piperazine as a research tool or a lead compound in drug discovery.
References
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology. [Link]
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Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]
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The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Mini-Reviews in Organic Chemistry, 19(6), 705-714. [Link]
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de Oliveira, R., de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-21. [Link]
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Piperazine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
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Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International, 227(1-3), 63-70. [Link]
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Welz, A., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]
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